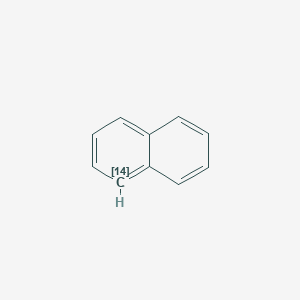

Naphthalene-1-14C

Overview

Description

Naphthalene-1-14C is a variant of naphthalene where one of the carbon atoms in the naphthalene molecule is a radioactive carbon-14 isotope . It is typically found in a methanol solution .

Molecular Structure Analysis

The molecular formula of this compound is C10H8 . The structure consists of two fused benzene rings, with one of the carbon atoms being a carbon-14 isotope .Physical and Chemical Properties Analysis

This compound is typically found in a methanol solution . The molecular weight is 128.17 . Naphthalene derivatives are known for their unique photophysical and chemical properties, including high quantum yield and excellent photostability .Scientific Research Applications

Environmental Impact Studies

Naphthalene-1-14C has been utilized to investigate the environmental impact of petroleum hydrocarbons. For instance, a study by Harris et al. (1977) used 14C-1-Naphthalene to examine the retention of an aromatic hydrocarbon by marine planktonic copepods. The research found that naphthalene retention correlated positively with the size and lipid content of copepods but negatively with temperature and starvation duration (Harris et al., 1977). Another study by Sanborn and Malins (1977) evaluated the toxicity and metabolism of [1-14C]naphthalene in marine larval invertebrates, observing high mortality rates and strong resistance to depuration of metabolic products (Sanborn & Malins, 1977).

Soil and Sediment Analysis

14C-labeled naphthalene has been instrumental in understanding the interaction of contaminants with soil and sediment. A study by Al-Bashir et al. (1990) focused on the biodegradation of naphthalene in soil under denitrifying conditions, revealing the influence of soil properties on naphthalene degradation (Al-Bashir et al., 1990). Similarly, Murthy et al. (2002) analyzed the metabolism of 14C-naphthalene in marine sediments, observing different levels of mineralization in aerobic and anaerobic conditions (Murthy, Sherkhane, & Kale, 2002).

Biodegradation Studies

The role of this compound in biodegradation research has been significant. For example, Jeon et al. (2003) discovered a bacterium responsible for in situ biodegradation of naphthalene in contaminated sediment, using 14C-labeled naphthalene for tracing pollutant metabolism (Jeon et al., 2003). Zhang and Young (1997) explored the anaerobic metabolism of naphthalene and phenanthrene, finding that carboxylation might be a key initial reaction (Zhang & Young, 1997).

Tissue Distribution and Toxicity Analysis

The compound has been used to study the distribution and toxicity of hydrocarbons in aquatic organisms. For instance, Widdows et al. (1983) investigated the tissue distribution and elimination of waterborne 14C-labeled naphthalene in mussels (Widdows, Moore, Clarke, & Donkin, 1983).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H/i5+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWIBTONFRDIAS-RHRFEJLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=CC=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=CC=C[14CH]=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trimethyl-[1,4,4-tris(trimethylsilyl)cyclohexa-2,5-dien-1-yl]silane](/img/structure/B105643.png)